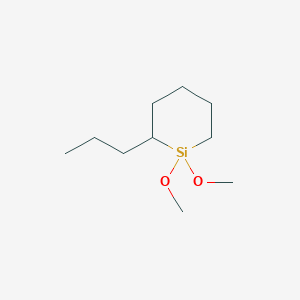
1,1-Dimethoxy-2-propylsilinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethoxy-2-propylsilinane: is an organosilicon compound with the molecular formula C5H14O2Si It is a derivative of silane, where two methoxy groups and a propyl group are attached to the silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dimethoxy-2-propylsilinane can be synthesized through several methods. One common approach involves the reaction of propyltrichlorosilane with methanol in the presence of a base such as pyridine. The reaction proceeds as follows:
[ \text{CH3CH2CH2SiCl3} + 2 \text{CH3OH} \rightarrow \text{CH3CH2CH2Si(OCH3)2} + 2 \text{HCl} ]
The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes. Catalysts such as tin or titanium compounds may be used to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethoxy-2-propylsilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the methoxy groups to hydrogen, yielding silanes.
Substitution: The methoxy groups can be substituted with other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.
Major Products Formed
Oxidation: Silanols (e.g., propylsilanediol) and siloxanes.
Reduction: Propylsilane.
Substitution: Propylsilyl halides or amines.
Aplicaciones Científicas De Investigación
1,1-Dimethoxy-2-propylsilinane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology: The compound can be used to modify surfaces of biological materials, enhancing their properties for specific applications such as drug delivery.
Medicine: Research is ongoing into its potential use in medical devices and implants due to its biocompatibility.
Industry: It is employed in the production of silicone-based materials, which are used in a wide range of products from lubricants to sealants.
Mecanismo De Acción
The mechanism by which 1,1-Dimethoxy-2-propylsilinane exerts its effects depends on the specific reaction it undergoes. Generally, the silicon atom acts as a central point for nucleophilic attack due to its partial positive charge. This allows for various substitutions and additions to occur, leading to the formation of new compounds. The methoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxanes.
Comparación Con Compuestos Similares
1,1-Dimethoxy-2-propylsilinane can be compared with other similar compounds such as:
1,1-Dimethoxy-2-methylsilinane: Similar structure but with a methyl group instead of a propyl group. It has different reactivity and applications.
1,1-Dimethoxy-2-ethylsilinane: Contains an ethyl group, leading to variations in physical and chemical properties.
1,1-Dimethoxy-2-phenylsilinane:
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Propiedades
Número CAS |
189300-31-0 |
|---|---|
Fórmula molecular |
C10H22O2Si |
Peso molecular |
202.37 g/mol |
Nombre IUPAC |
1,1-dimethoxy-2-propylsilinane |
InChI |
InChI=1S/C10H22O2Si/c1-4-7-10-8-5-6-9-13(10,11-2)12-3/h10H,4-9H2,1-3H3 |
Clave InChI |
JERRHVAADWECHP-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCCC[Si]1(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


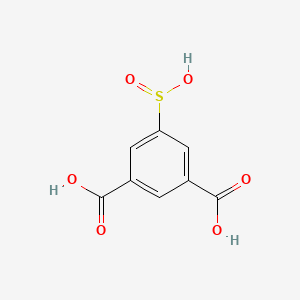
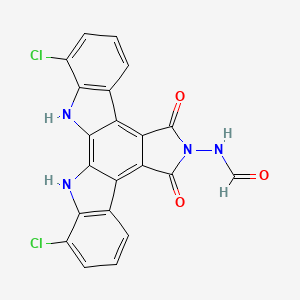
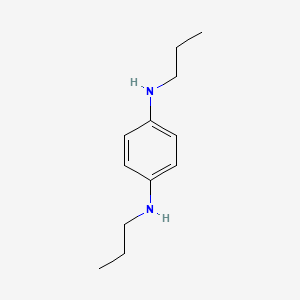
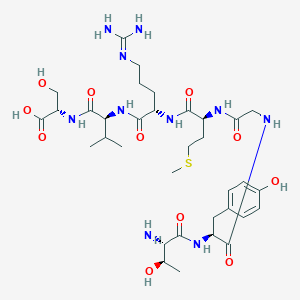

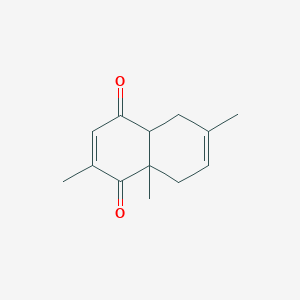
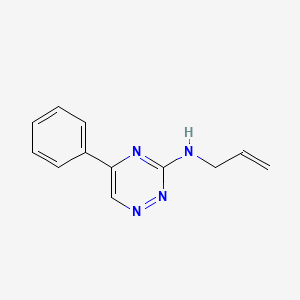
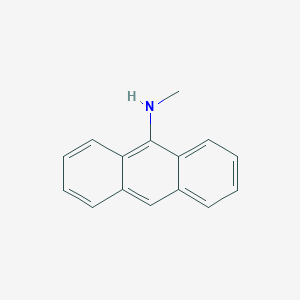
![3-(4-Nitrobenzoyl)-5-phenylpyrrolo[1,2-a]quinoxaline-1,2,4-trione](/img/structure/B14253888.png)
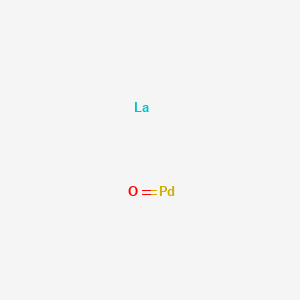
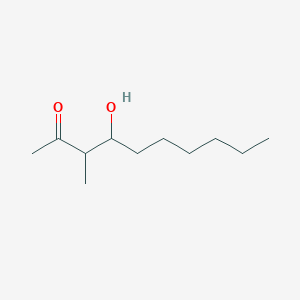

![Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane](/img/structure/B14253918.png)
![2,2'-Disulfanediylbis[N-(2-ethylbutyl)benzamide]](/img/structure/B14253925.png)
